2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol
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Overview
Description
2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol typically involves the reaction of 1-methyl-4-piperidinemethanol with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-piperidin-4-ylmethoxy)-ethylamine
- 2-(1-Methyl-piperidin-4-ylmethoxy)-benzylamine
Uniqueness
2-(1-Methyl-piperidin-4-ylmethoxy)-ethanol is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to its analogs. This uniqueness can result in distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[(1-methylpiperidin-4-yl)methoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-10-4-2-9(3-5-10)8-12-7-6-11/h9,11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMJCIWKPYSMSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550883 |
Source
|
Record name | 2-[(1-Methylpiperidin-4-yl)methoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112391-05-6 |
Source
|
Record name | 2-[(1-Methylpiperidin-4-yl)methoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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